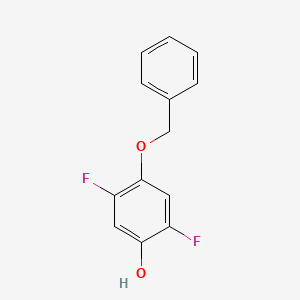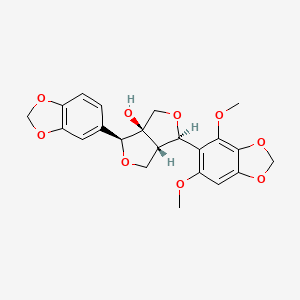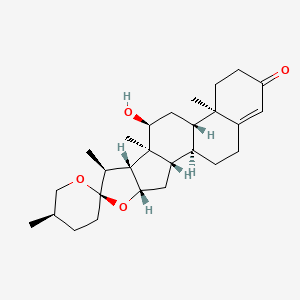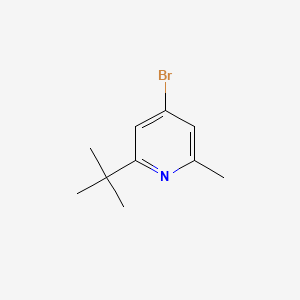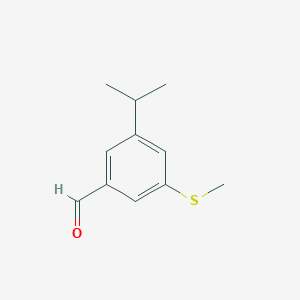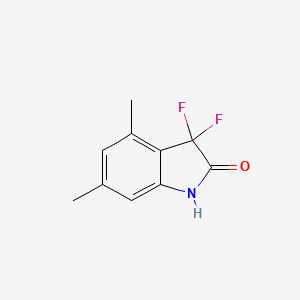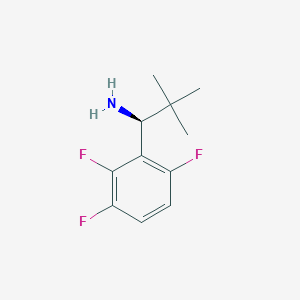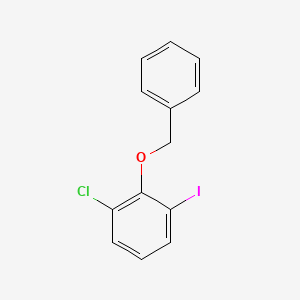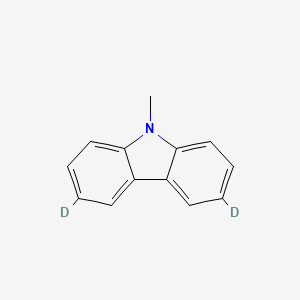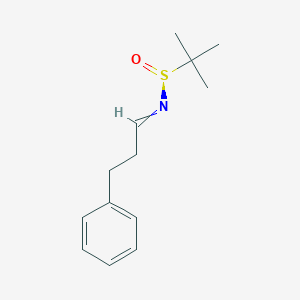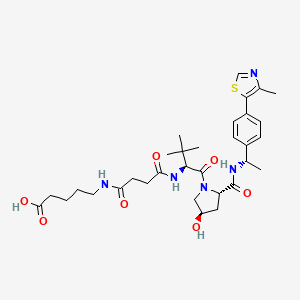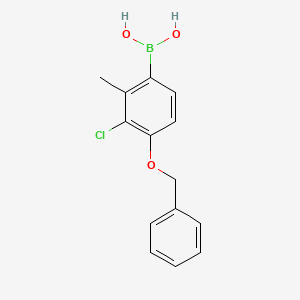
4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a benzyloxy group, a chloro substituent, and a methyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(Benzyloxy)-3-chloro-2-methylphenol.
Borylation Reaction: The phenol derivative undergoes a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3). The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere, and elevated temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of 4-(Benzyloxy)-3-chloro-2-methylphenol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in the Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, which then undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-Benzyloxy-3-methoxybenzaldehyde
- 4-Benzyloxybenzoic acid
Uniqueness
4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid is unique due to the presence of the chloro and methyl substituents on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The benzyloxy group also provides additional functionality that can be leveraged in synthetic applications.
This compound’s versatility and unique structure make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C14H14BClO3 |
|---|---|
Molecular Weight |
276.52 g/mol |
IUPAC Name |
(3-chloro-2-methyl-4-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H14BClO3/c1-10-12(15(17)18)7-8-13(14(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
InChI Key |
SWMNWIOFTMYTOT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)Cl)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)
![2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)
